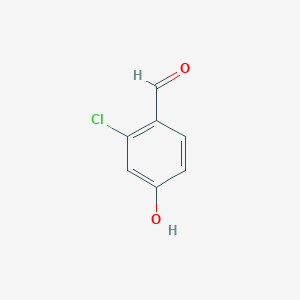

2-Chloro-4-hydroxybenzaldehyde

描述

IUPAC Name: 2-chloro-4-hydroxybenzaldehyde.nist.govnih.gov

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for this compound is This compound . nist.govnih.gov This name precisely describes its molecular structure: a benzaldehyde (B42025) molecule substituted with a chlorine atom at the second carbon position and a hydroxyl group at the fourth carbon position.

CAS Registry Number: 56962-11-9.nist.govchemnet.com

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 56962-11-9 . nist.gov This number is widely used in databases and literature to provide an unambiguous reference to the compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOMCILMBYEGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901216 | |

| Record name | 2-Chloro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56962-11-9, 94650-94-9 | |

| Record name | 2-Chloro-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56962-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, chloro-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094650949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 2 Chloro 4 Hydroxybenzaldehyde

Precursor-Based Synthesis Methodologies

The selection of an appropriate starting material is critical in the synthesis of 2-Chloro-4-hydroxybenzaldehyde. Strategies often begin with simpler, commercially available phenols or benzaldehydes, which are then chemically modified.

Synthesis from this compound and Iodomethane (B122720)

The reaction between this compound and iodomethane does not represent a synthesis of the former. Instead, it is a method for its derivatization. In this reaction, the hydroxyl group of this compound acts as a nucleophile, attacking the electrophilic methyl group of iodomethane. This process, typically carried out in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF), results in the formation of 2-chloro-4-methoxybenzaldehyde. chemicalbook.com The base deprotonates the phenolic hydroxyl group, forming a more potent phenoxide nucleophile, which then displaces the iodide ion from iodomethane in a Williamson ether synthesis.

Exploration of Other Halogenated Phenols as Starting Materials

A common approach to synthesizing substituted benzaldehydes involves the use of appropriately substituted phenolic precursors. The key challenge lies in introducing the aldehyde (formyl) group at the correct position on the halogenated phenol (B47542) ring.

One established method for the ortho-formylation of phenols is the Reimer-Tiemann reaction. wikipedia.orgbyjus.com This reaction typically involves treating a phenol with chloroform (B151607) (CHCl₃) in a strong basic solution, such as aqueous sodium hydroxide (B78521). byjus.com The process begins with the deprotonation of chloroform by the base to generate the highly reactive dichlorocarbene (B158193) (:CCl₂) species. wikipedia.orgbyjus.com The phenol is also deprotonated to form a phenoxide ion, which is more susceptible to electrophilic attack. The electron-rich phenoxide ring attacks the dichlorocarbene, preferentially at the ortho position, leading to the formation of a dichloromethyl-substituted intermediate. Subsequent hydrolysis of this intermediate yields the final o-hydroxybenzaldehyde product. wikipedia.orgbyjus.com Applying this to 3-chlorophenol (B135607) could theoretically yield this compound, among other isomers.

Derivatives of p-cresol (B1678582) serve as viable precursors for 4-hydroxybenzaldehyde (B117250) derivatives through the oxidation of the p-methyl group to a formyl group. epo.orggoogleapis.com Industrially, p-hydroxybenzaldehyde can be synthesized via the side-chain chlorination of p-cresol, followed by the saponification of the resulting dichloromethyl group.

More advanced methods involve the direct catalytic oxidation of p-cresol derivatives using molecular oxygen in the presence of a catalyst system. epo.orggoogleapis.com For instance, processes using cobalt compounds or mixed metal oxides like CuMn-oxide as catalysts in a basic medium have been developed. googleapis.com These methods can selectively oxidize the methyl group at the para-position to a formyl group while leaving other ring substituents unchanged. googleapis.com By starting with a chlorinated p-cresol derivative, such as 3-chloro-p-cresol, this oxidation strategy could theoretically produce this compound. Research has demonstrated that mixed cresol (B1669610) isomers can be used, with the p-cresol selectively oxidized to 4-hydroxybenzaldehyde. googleapis.comgoogle.com

The direct halogenation of 4-hydroxybenzaldehyde presents a more direct route to this compound. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the formyl group, electrophilic substitution is directed to the ortho positions (positions 2 and 6).

The primary challenge in this approach is achieving mono-chlorination and avoiding the formation of di-chlorinated byproducts (2,6-dichloro-4-hydroxybenzaldehyde). The reaction must be carefully controlled to favor the introduction of a single chlorine atom. Selective chlorination at the ortho-position can be achieved using specific reagents and catalysts under optimized conditions. google.com

Reaction Conditions and Optimization

Optimizing reaction conditions, particularly the choice of catalyst, is paramount for achieving high regioselectivity in the synthesis of this compound, especially when starting from 4-hydroxybenzaldehyde.

Catalyst Systems for Selective Halogenation

The innate electronic properties of phenols typically favor the formation of para-halogenated products over ortho-isomers. nsf.govacs.orgnih.gov To overcome this, various catalyst systems have been developed to achieve high ortho-selectivity.

One highly effective strategy employs Lewis basic selenoether catalysts for the electrophilic chlorination of phenols using N-chlorosuccinimide (NCS) as the chlorine source. nsf.govacs.orgnih.govresearchgate.net These catalysts can achieve ortho-to-para selectivities of over 20:1. nsf.govacs.orgnih.gov The proposed mechanism involves the Lewis basic selenoether activating the NCS, while a hydrogen-bonding moiety within the catalyst (like a thiourea (B124793) group) interacts with the phenol's hydroxyl group. This dual activation orients the substrate for preferential attack at the ortho position. researchgate.net

Another approach utilizes ammonium (B1175870) salts, such as those derived from secondary amines, to catalyze the ortho-selective chlorination of phenols. sci-hub.se Using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent in a solvent like toluene (B28343), this method proceeds under mild conditions with low catalyst loading. sci-hub.se The hydroxyl group of the phenol is believed to play a crucial directing role through hydrogen-bond interactions with the active catalytic species. sci-hub.se

A patented process describes the selective ortho-chlorination of phenolic compounds by reacting them with gaseous chlorine in a molten, solvent-free medium in the presence of a primary, secondary, or tertiary amine as a catalyst. google.com This method has been shown to be effective for substrates like 4-hydroxybenzaldehyde, yielding primarily the ortho-chlorinated product. google.com

The following table summarizes research findings on catalyst systems for the selective ortho-chlorination of phenols, a reaction directly applicable to the synthesis of this compound from 4-hydroxybenzaldehyde.

| Catalyst System | Substrate Example | Chlorinating Agent | Solvent | Key Findings | Reference |

| Lewis Basic Selenoether | Phenols | N-Chlorosuccinimide (NCS) | Chloroform | High ortho-selectivity (up to >20:1 o/p ratio) with catalyst loading as low as 1 mol%. | nsf.gov, acs.org, nih.gov |

| Ammonium Chloride Salt | Phenol | 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Toluene | Mild conditions (0 °C), low catalyst loading, and good ortho-selectivity. The hydroxyl group is crucial for directing the reaction. | sci-hub.se |

| Tertiary Amine | Phenolic Compounds | Gaseous Chlorine | Molten (Solvent-free) | Provides intramolecular selectivity, favoring chlorination at the ortho-position relative to the hydroxyl group. | google.com |

Solvent Effects and Reaction Medium

In formylation reactions such as the Vilsmeier-Haack reaction, which can be used to produce formyl derivatives of phenols, the solvent system is crucial. jocpr.com For instance, the use of N,N-dimethylformamide (DMF) not only acts as a reagent to form the Vilsmeier reagent but also serves as a high-boiling polar aprotic solvent. chemicalbook.comwikipedia.org In one synthetic route, a solution of this compound in DMF with potassium carbonate was used for a subsequent methylation reaction. chemicalbook.com Another method for preparing a related derivative, 4-(allyloxy)-3-chlorobenzaldehyde, utilized acetone (B3395972) as the solvent with potassium carbonate. guidechem.com

For reactions like the Reimer-Tiemann reaction, which involves the ortho-formylation of phenols, a biphasic solvent system is often employed. wikipedia.orgbyjus.com This typically consists of an aqueous phase containing a strong base like sodium hydroxide and an organic phase containing chloroform. wikipedia.orgbyjus.com The reagents are separated in these two phases, and their interaction is facilitated by rapid mixing, phase-transfer catalysts, or the use of an emulsifying agent. wikipedia.org The use of water as a solvent is also highlighted in green chemistry approaches for the synthesis of related Schiff's base derivatives, where it serves as a safe and environmentally benign medium. ijraset.com

The effect of the reaction medium can be further manipulated by the addition of surfactants to create micelles. In the Vilsmeier-Haack formylation of phenols, the presence of micelle-forming surfactants like cetyl trimethyl ammonium bromide (CTAB), sodium dodecyl sulphate (SDS), and Triton-X 100 has been shown to cause a remarkable enhancement in the reaction rate. jocpr.com This highlights the potential of micellar catalysis in non-aqueous solvents to improve the efficiency of such synthetic routes. jocpr.com

Table 1: Solvent Systems in the Synthesis and Derivatization of this compound

| Reactants/Starting Material | Reagents | Solvent System | Product | Reference |

| This compound | Potassium carbonate, Methyl iodide | N,N-dimethylformamide (DMF), Water | 2-chloro-4-methoxybenzaldehyde | chemicalbook.com |

| 3-Chloro-4-hydroxybenzaldehyde (B1581250) | Allyl bromide, Potassium carbonate | Acetone | 4-(allyloxy)-3-chlorobenzaldehyde | guidechem.com |

| Phenols | Chloroform, Sodium hydroxide | Biphasic (Aqueous/Organic) | o-hydroxybenzaldehyde | wikipedia.orgbyjus.com |

| Phenols | Vilsmeier-Haack Reagent (DMF/SOCl₂) | Dichloroethane (DCE) | Formyl derivative | jocpr.com |

| Substituted aromatic aldehydes, Ethylene diamine | - | Water | Schiff's base derivatives | ijraset.com |

Temperature and pH Control in Synthetic Pathways

Precise control of temperature and pH is fundamental to directing the outcome of synthetic pathways leading to this compound. These parameters influence reaction rates, the stability of intermediates and products, and the selectivity of the reaction, particularly in preventing the formation of unwanted by-products.

The synthesis of hydroxybenzaldehydes often requires heating to initiate and drive the reaction to completion. For example, in a synthetic route to prepare a derivative of this compound, the reaction mixture was heated to 130°C overnight. In another preparation, a reflux temperature of 70°C was maintained for several hours. ijraset.com The Reimer-Tiemann reaction, while needing initial heating, can be highly exothermic once started, necessitating careful temperature management to prevent thermal runaways. wikipedia.orgbyjus.com The synthesis of 3-chloro-2-hydroxybenzaldehyde (B16314) from o-chlorophenol involves warming to 60°C, followed by an increase to 80°C for an extended period. prepchem.com

The pH of the reaction medium, largely controlled by the addition of acids and bases, is equally critical. The formylation of phenols, such as in the Reimer-Tiemann reaction, is conducted under strongly basic conditions, typically using sodium hydroxide, to deprotonate the phenol and generate the more nucleophilic phenoxide ion. wikipedia.orgbyjus.com Similarly, potassium carbonate, a weaker base, is used to facilitate reactions such as ether synthesis from the hydroxyl group of this compound. chemicalbook.comguidechem.com

Following the reaction, pH adjustment is often a crucial step in the work-up procedure. Acidification of the reaction mixture is commonly performed to neutralize the excess base and to protonate the product, facilitating its isolation. For instance, after the synthesis of 3-chloro-2-hydroxybenzaldehyde, the reaction is acidified with sulfuric acid before steam distillation. prepchem.com In other procedures, dilute hydrochloric acid is added to adjust the pH to a specific value, such as pH=2, to precipitate or enable extraction of the desired product. google.com

Table 2: Temperature and pH Conditions in the Synthesis of Hydroxybenzaldehydes

| Reaction/Starting Material | Base/Acid | Temperature | pH Condition | Product | Reference |

| This compound derivatization | K₂CO₃ | 130°C | Basic | 4-(4-cyanophenoxy)-2-chlorobenzaldehyde | |

| o-Chlorophenol | Sodium hydroxide | 60°C then 80°C | Basic | 3-chloro-2-hydroxybenzaldehyde | prepchem.com |

| Phenol (Reimer-Tiemann) | Sodium hydroxide | Heated initially | Strongly Basic | o-hydroxybenzaldehyde | wikipedia.orgbyjus.com |

| 3-Bromophenol synthesis | - | 80°C | - | 4-bromo-2-hydroxybenzaldehyde | google.com |

| Post-reaction work-up | Dilute hydrochloric acid | Cooled to 30°C | Acidic (pH=2) | 4-bromo-2-hydroxybenzaldehyde | google.com |

Novel Synthetic Routes and Green Chemistry Approaches

Bio-renewable Synthesis Methods for Related Hydroxybenzaldehydes

In the pursuit of sustainable chemical manufacturing, significant research has been directed towards the synthesis of aromatic aldehydes from bio-renewable feedstocks. Lignin (B12514952), an abundant and complex polymer found in plant cell walls, represents a promising source of phenolic compounds that can serve as precursors for valuable chemicals, including hydroxybenzaldehydes. researchgate.net The depolymerization of lignin can yield aromatic aldehydes such as 4-hydroxybenzaldehyde, vanillin (B372448), and syringaldehyde, which are considered environmentally benign alternatives to toxic and volatile compounds like formaldehyde (B43269) in the production of materials such as resol-type phenolic resins. researchgate.net

While direct bio-renewable synthesis routes for this compound are not widely documented, the strategies developed for related hydroxybenzaldehydes provide a foundation for future green synthetic pathways. For example, p-hydroxybenzaldehyde has been employed in the synthesis of polymeric compounds derived from renewable resources. rowan.edu The use of plants and their isolated compounds as feedstocks is a core principle of green chemistry, offering an attractive alternative to traditional petrochemical-based approaches. colab.ws Research into the bioprocessing of biomass is expected to grow in importance for the sustainable production of a diverse range of chemicals. colab.ws

The development of green synthetic methods also extends to the reaction conditions. The use of bio-renewable resources in established reactions, such as the Biginelli reaction, has been explored for the synthesis of complex molecules. nih.gov These approaches, which may involve the use of catalysts like cerium(III), demonstrate the potential for integrating renewable feedstocks into the synthesis of a wide array of organic compounds. nih.gov

Consideration of Oxidative Methods for 4-hydroxybenzaldehyde Derivatives

Oxidative methods represent a significant class of reactions for the synthesis of 4-hydroxybenzaldehyde and its derivatives. A common industrial approach involves the catalytic oxidation of p-cresol and its derivatives. chemicalbook.comgoogle.com This method typically uses oxygen or an oxygen-containing gas as the oxidant in the presence of a catalyst and a base. google.com The selective oxidation of the methyl group of the p-cresol derivative to an aldehyde, while avoiding the oxidation of the benzene (B151609) nucleus, is a key challenge that can be overcome with a suitable catalytic system. google.com

Various catalytic systems have been investigated to improve the yield and selectivity of this oxidation. Cobalt compounds or metallic cobalt have been shown to be effective catalysts for the oxidation of p-cresol derivatives to the corresponding 4-hydroxybenzaldehydes. google.com This process has been the subject of in-depth research and has been implemented in industrial production. chemicalbook.com

Another oxidative strategy involves a multi-step process starting from a mixture of phenolic compounds with formyl or hydroxymethyl groups at the 2 and 4 positions. google.comwipo.int This method consists of selectively oxidizing the group at the 2-position to a carboxylic acid, followed by a decarboxylation step to yield the 4-hydroxybenzaldehyde. google.comwipo.int This process is particularly relevant for the preparation of vanillin and ethylvanillin, which are derivatives of 4-hydroxybenzaldehyde. google.comwipo.int

Furthermore, the oxidation of p-nitrotoluene with sodium polysulfide can be employed to synthesize 4-hydroxybenzaldehyde. chemicalbook.com This method involves a synchronous oxidation and reduction process, followed by diazotization and hydrolysis to yield the final product with high conversion rates. chemicalbook.com

Table 3: Oxidative Synthesis Methods for 4-Hydroxybenzaldehyde Derivatives

| Starting Material | Oxidizing Agent/Reagent | Catalyst/Conditions | Product | Reference |

| p-Cresol derivative | Oxygen or oxygen-containing gas | Cobalt compound or metallic cobalt, Base | 4-Hydroxybenzaldehyde derivative | google.com |

| Mixture of phenolic compounds | Selective oxidation | - | 4-Hydroxybenzaldehyde | google.comwipo.int |

| p-Nitrotoluene | Sodium polysulfide | Ethanol (B145695) solvent, 80-85°C | 4-Aminobenzaldehyde (intermediate) | chemicalbook.com |

| 4-Aminobenzaldehyde | Sodium nitrite, Sulfuric acid | 0-3°C then 80-85°C (hydrolysis) | 4-Hydroxybenzaldehyde | chemicalbook.com |

| p-Cresol | Air or oxygen | Catalyst | 4-Hydroxybenzaldehyde | chemicalbook.com |

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 4 Hydroxybenzaldehyde

Derivatization Reactions

2-Chloro-4-hydroxybenzaldehyde is a versatile precursor in the synthesis of a variety of derivatives. Its reactivity is primarily centered around the aldehyde and hydroxyl functional groups, allowing for a range of chemical transformations. These reactions are fundamental in the development of new compounds with potential applications in various fields of chemistry.

Formation of Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds formed by the condensation reaction of an aldehyde or ketone with a thiosemicarbazide (B42300). chemmethod.comnih.gov The resulting this compound thiosemicarbazone derivatives have been a subject of interest due to their coordination chemistry. researchgate.nettandfonline.com

Reactions with fac-[ReX(CO)3(CH3CN)2]

N-Thioamide thiosemicarbazones derived from this compound have been shown to react with fac-[ReX(CO)3(CH3CN)2], where X can be either bromine (Br) or chlorine (Cl). researchgate.net This reaction, typically carried out in chloroform (B151607), yields adducts of the type [ReX(CO)3(HL)], where HL represents the thiosemicarbazone ligand. researchgate.net These reactions proceed in good yield and have been characterized using various spectroscopic methods, including elemental analysis, mass spectrometry, IR, and 1H NMR spectroscopy. researchgate.net

Interestingly, the reaction of the free ligands with [ReBr(CO)5] in toluene (B28343) can also produce some of these rhenium(I) complexes. researchgate.net Furthermore, studies have shown that the adducts can undergo further transformations. For instance, slow evaporation of methanol (B129727) and DMSO solutions of certain adducts has led to the formation of dimeric rhenium(I) thiosemicarbazonate complexes, such as [Re2(L1)2(CO)6]·3H2O and [Re2(L2)2(CO)6]·(CH3)2SO. researchgate.net These dimeric structures are established through Re–S–Re bridges. researchgate.net

| Reactants | Solvent | Product | Yield |

|---|---|---|---|

| N-Thioamide thiosemicarbazone of this compound + fac-[ReX(CO)3(CH3CN)2] (X = Br, Cl) | Chloroform | [ReX(CO)3(HL)] | Good |

| HL1 and HL3 + [ReBr(CO)5] | Toluene | Complexes 1a′ and 1b' | - |

| Free ligands + [ReCl(CO)5] | Dry Toluene | [Re2(L)2(CO)6] | - |

Coordination Modes in Metal Complexes

In the resulting rhenium complexes, the thiosemicarbazone ligand typically coordinates to the metal center in a bidentate fashion. X-ray diffraction studies have revealed that the rhenium atom is coordinated by the sulfur atom and the azomethine nitrogen atom of the thiosemicarbazone, forming a five-membered chelate ring. researchgate.net The coordination polyhedron around the rhenium atom is generally a distorted octahedron, completed by three carbonyl groups and a halide atom. researchgate.net

In the dimeric structures, the thiosemicarbazonate ligand acts as a bidentate N,S-donor, with the thiolate sulfur atom bridging two rhenium centers. researchgate.net This results in a diamond-shaped Re2S2 core. researchgate.net Other coordination modes have also been observed for similar thiosemicarbazone ligands in complexes with other metals, such as an O,N,S-tridentate mode. tandfonline.comtandfonline.com

| Complex Type | Ligand Coordination | Chelate Ring Size | Rhenium Coordination Geometry |

|---|---|---|---|

| Monomeric [ReX(CO)3(HL)] | Bidentate (S, Nazomethine) | Five-membered | Distorted Octahedron |

| Dimeric [Re2(L)2(CO)6] | Bidentate (N, S) with S-bridging | - | - |

Condensation Reactions to Form Schiff Bases

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. ekb.eg this compound readily undergoes this reaction with various amines to yield a diverse range of Schiff base derivatives. advancechemjournal.comnih.govresearchgate.net

Reactions with Aniline (B41778) Derivatives

The reaction of this compound with aniline and its derivatives is a common method for synthesizing Schiff bases. advancechemjournal.comresearchgate.net These reactions are typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid like glacial acetic acid. advancechemjournal.com The resulting Schiff bases can be isolated as crystalline solids. The formation of the imine bond (C=N) is a key feature of these reactions and can be confirmed by spectroscopic techniques such as IR and NMR.

For example, a series of Schiff bases were synthesized by reacting 2-(4-formylphenoxy)-N,N-diphenylacetamide (derived from 4-hydroxybenzaldehyde) with various anilines. advancechemjournal.com The reaction was refluxed for 12 hours in ethanol with a few drops of glacial acetic acid. advancechemjournal.com Similarly, oligo-4-hydroxybenzaldehyde has been condensed with aniline and 2-chloroaniline (B154045) to form the corresponding Schiff base oligomers. researchgate.net

Formation of Azetidinones via Cyclocondensation

Schiff bases derived from this compound can serve as intermediates for the synthesis of other heterocyclic compounds, such as azetidinones (β-lactams). niscpr.res.inresearchgate.netacademicjournals.org Azetidinones are four-membered cyclic amides.

The formation of azetidinones is achieved through a [2+2] cycloaddition reaction, often referred to as the Staudinger reaction. academicjournals.org This involves the reaction of the Schiff base with a ketene, which can be generated in situ from an acyl chloride in the presence of a base like triethylamine (B128534). niscpr.res.inacademicjournals.org For instance, Schiff bases prepared from the condensation of various aldehydes with 2-amino-4-(coumarin-3-yl)thiazole were reacted with chloroacetyl chloride in the presence of triethylamine to yield 3-chloro-4-substituted-1-[4-(coumarin-3-yl)thiazol-2-yl]-2-azetidinones. niscpr.res.in This reaction can be performed using conventional heating in a solvent like benzene (B151609) or under microwave irradiation in a solvent such as DMF, with the latter often providing faster reaction times and higher yields. niscpr.res.in

Conversion to Ethers: Methoxybenzaldehyde Derivatives

The phenolic hydroxyl group of this compound can be readily converted to an ether, most commonly a methoxy (B1213986) group, to yield 2-chloro-4-methoxybenzaldehyde. This transformation is typically achieved through the Williamson ether synthesis. digitellinc.commasterorganicchemistry.comlibretexts.org In this reaction, the hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This is followed by a nucleophilic substitution reaction (SN2) with a methylating agent. masterorganicchemistry.com

A common procedure involves dissolving this compound in a suitable solvent like N,N-dimethylformamide (DMF). chemicalbook.com A base, such as potassium carbonate, is added to facilitate the deprotonation of the hydroxyl group. chemicalbook.com Subsequently, a methylating agent, typically methyl iodide, is introduced to the reaction mixture. chemicalbook.com The reaction proceeds, often at room temperature, to afford 2-chloro-4-methoxybenzaldehyde. chemicalbook.com

Table 1: Representative Conditions for the Synthesis of 2-chloro-4-methoxybenzaldehyde

| Reactant | Reagent | Base | Solvent | Temperature |

| This compound | Methyl iodide | Potassium carbonate | N,N-dimethylformamide | Room temperature |

This table summarizes a typical laboratory-scale synthesis based on established chemical principles. chemicalbook.com

Electrophilic and Nucleophilic Properties

The reactivity of the benzaldehyde (B42025) ring in this compound is significantly influenced by the electronic properties of the chloro and hydroxyl substituents. These groups exert both inductive and resonance effects, which in turn modulate the electron density of the aromatic ring and the carbonyl group. askfilo.comreddit.com

The hydroxyl group (-OH) at the para position is an activating group. It donates electron density to the aromatic ring through a strong positive resonance effect (+R), while exhibiting a weaker electron-withdrawing inductive effect (-I). The net result is an increase in electron density on the ring, making it more susceptible to electrophilic attack.

Conversely, the chlorine atom (-Cl) at the ortho position is a deactivating group. It withdraws electron density from the ring via a strong inductive effect (-I) due to its high electronegativity. reddit.com While it does possess a weak electron-donating resonance effect (+R), the inductive effect is dominant, leading to a net decrease in electron density on the aromatic ring.

Computational studies using Density Functional Theory (DFT) provide valuable insights into the chemical reactivity of this compound by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrevlett.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). chemrevlett.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

For a related compound, 2-chloro-3-hydroxybenzaldehyde (B1361139), DFT calculations have shown that the HOMO is localized on the phenol (B47542) ring and the aldehyde group, while the LUMO is dominated by the π* density from these same groups. Similar distributions are expected for this compound. The HOMO-LUMO gap for a derivative of this compound has been reported, providing an indication of its electronic excitation energy. iucr.org

Chemical reactivity descriptors, such as local softness and hardness, can further predict the most probable sites for electrophilic and nucleophilic attacks. acs.orgnih.gov These descriptors help to understand the intramolecular and intermolecular reactivity sequences in carbonyl compounds. acs.org

Table 2: Conceptual DFT-Based Reactivity Descriptors

| Descriptor | Implication for Reactivity |

| HOMO Energy | Higher energy indicates greater nucleophilicity |

| LUMO Energy | Lower energy indicates greater electrophilicity |

| HOMO-LUMO Gap (ΔE) | Smaller gap suggests higher chemical reactivity |

| Local Softness/Hardness | Predicts specific atomic sites for nucleophilic/electrophilic attack |

This table provides a conceptual overview of how DFT-based descriptors are used to interpret chemical reactivity. chemrevlett.comresearchgate.netacs.org

Degradation Pathways and Environmental Fate

Chlorophenolic compounds, including derivatives of this compound, are environmental pollutants that can be degraded through advanced oxidation processes such as photocatalysis. semanticscholar.org This method utilizes semiconductor materials to generate highly reactive species that can break down organic pollutants into less harmful substances. oatext.com

The photocatalytic degradation of chlorinated phenols is effectively carried out using zinc oxide (ZnO) as a photocatalyst under UV irradiation. researchgate.netcore.ac.ukarabjchem.org When ZnO is illuminated with UV light of sufficient energy, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. royalsocietypublishing.orgmdpi.com These charge carriers can then initiate a series of redox reactions.

The photogenerated holes are powerful oxidizing agents that can directly oxidize organic molecules adsorbed on the ZnO surface. They can also react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), which are non-selective and potent oxidizing species. core.ac.uk The electrons in the conduction band can react with adsorbed oxygen molecules to form superoxide (B77818) radical anions (•O₂⁻), which can further participate in the degradation process. rsc.orgresearchgate.net

The efficiency of this process is dependent on several factors, including the concentration of the pollutant, the amount of photocatalyst, and the pH of the solution. researchgate.netarabjchem.org Studies on similar compounds have shown that there is an optimal catalyst loading beyond which the degradation rate may decrease due to light scattering effects. researchgate.netarabjchem.org The degradation of chlorophenols over ZnO has been observed to follow pseudo-zero-order kinetics. researchgate.netcore.ac.uk The process ultimately leads to the mineralization of the organic pollutant into simpler, non-toxic compounds like carbon dioxide and water. researchgate.net

Table 3: Key Factors in the Photocatalytic Degradation of Chlorinated Phenols using ZnO

| Parameter | Effect on Degradation Rate | Rationale |

| UV Irradiation | Essential | Provides the energy to create electron-hole pairs in the ZnO photocatalyst. royalsocietypublishing.orgmdpi.com |

| ZnO Catalyst Loading | Increases to an optimum, then decreases | An increased number of active sites enhances degradation, but excessive loading can cause light scattering and reduce efficiency. researchgate.netarabjchem.org |

| pH of Suspension | Influential | Affects the surface charge of the photocatalyst and the speciation of the organic pollutant. arabjchem.orgnih.gov |

| Initial Pollutant Concentration | Inversely related at high concentrations | Higher concentrations can saturate the catalyst surface, leading to a decrease in the degradation rate. researchgate.netresearchgate.net |

This table outlines the critical parameters influencing the ZnO-mediated photocatalytic degradation of chlorophenolic compounds based on established research. researchgate.netarabjchem.orgroyalsocietypublishing.orgresearchgate.netmdpi.com

Photocatalytic Degradation in Aqueous Suspensions

Identification of Degradation Intermediates

The degradation of this compound, particularly through processes like photocatalysis, involves the formation of several intermediate compounds before complete mineralization. The breakdown is initiated by the attack of reactive species, such as hydroxyl radicals, on the aromatic ring and the aldehyde functional group.

During the photocatalytic degradation of similar chlorinated phenolic compounds, such as 2,4-dichlorophenol, a number of intermediates have been identified, providing a model for the likely degradation pathway of this compound. The process often begins with hydroxylation of the benzene ring and oxidation of the aldehyde group. One of the initial steps can be the substitution of the chlorine atom with a hydroxyl group, or the addition of hydroxyl groups to other positions on the ring.

Based on studies of related compounds, the decomposition of this compound likely proceeds through the formation of hydroxylated and dechlorinated analogs. semanticscholar.org The aldehyde group can be oxidized to a carboxylic acid group, forming 2-chloro-4-hydroxybenzoic acid. Another potential pathway involves the initial cleavage of the chlorine atom, leading to the formation of 4-hydroxybenzaldehyde (B117250). semanticscholar.org Subsequent oxidation and ring-opening reactions would then produce aliphatic acids before eventual mineralization to CO2 and water.

Research on the UV irradiation of chlorinated benzaldehydes indicates that the primary decomposition process involves homolytic cleavage, leading to the formation of chloride ions and other products like formaldehyde (B43269). researchgate.net

The following table details probable degradation intermediates of this compound based on the degradation pathways of structurally similar compounds.

| Intermediate Compound | Chemical Formula | Significance in Degradation Pathway |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | Formed via dechlorination of the parent molecule. semanticscholar.org |

| 2-Chloro-4-hydroxybenzoic acid | C₇H₅ClO₃ | Results from the oxidation of the aldehyde group. |

| Hydroquinone | C₆H₆O₂ | A potential intermediate following decarboxylation and hydroxylation. semanticscholar.org |

| 4-Chlorocatechol | C₆H₅ClO₂ | Formed via hydroxylation of a dechlorinated intermediate, a key step before ring cleavage in microbial degradation. researchgate.net |

| Benzoquinone | C₆H₄O₂ | An oxidation product of hydroquinone. semanticscholar.org |

Microbial Degradation Processes

The microbial breakdown of chlorinated aromatic compounds is a critical process for their removal from the environment. While specific studies on the microbial degradation of this compound are not extensively detailed in the provided results, the degradation pathways for structurally related compounds offer significant insight.

Bacteria found in soil and water have evolved complex enzymatic systems to break down aromatic molecules. For chlorinated phenols and benzaldehydes, these pathways often converge on central intermediates like chlorocatechols. researchgate.net A key enzyme type in this process is dehydrogenase, which can oxidize the aldehyde group. For instance, 4-hydroxybenzaldehyde dehydrogenase, found in bacteria like Acinetobacter baylyi, catalyzes the oxidation of the aldehyde to a carboxylic acid, which is a common initial step in catabolism. researchgate.net

The degradation of chlorinated aromatic compounds often proceeds via the beta-ketoadipate pathway. researchgate.net In this process, the aromatic ring is first hydroxylated to form a catechol or a substituted catechol (like 4-chlorocatechol). researchgate.net Subsequently, dioxygenase enzymes cleave the aromatic ring. This meta-cleavage pathway is a common strategy employed by bacteria to mineralize these compounds. researchgate.net For example, Comamonas testosteroni has been shown to mineralize 4-chlorophenol (B41353) by converting it into intermediates such as 4-hydroxybenzaldehyde and 4-hydroxybenzoic acid before further degradation. researchgate.net

| Microorganism/Enzyme | Role in Degradation | Relevant Pathway |

| Comamonas testosteroni | Mineralizes chlorinated phenols, producing intermediates like 4-hydroxybenzaldehyde. researchgate.net | Meta-cleavage pathway |

| Acinetobacter baylyi | Produces 4-hydroxybenzaldehyde dehydrogenase, which oxidizes the aldehyde group. researchgate.net | Beta-ketoadipate pathway |

| Catechol 2,3-dioxygenase | An enzyme that cleaves the aromatic ring of catechol intermediates. researchgate.net | Meta-cleavage pathway |

| Dehydrogenases | Catalyze the oxidation of the aldehyde functional group to a carboxylic acid. researchgate.net | Initial catabolic step |

Environmental Persistence and Factors Influencing Degradation

The environmental persistence of this compound is influenced by its chemical stability and susceptibility to various degradation processes. Halogenated aromatic compounds are often more resistant to degradation than their non-halogenated counterparts. researchgate.net The presence of the chlorine atom on the benzene ring generally increases the compound's recalcitrance, potentially leading to its persistence in soil and aquatic environments. researchgate.netcmdm.tw Safety data sheets for the compound often lack specific data on persistence, bioaccumulation, and degradability, indicating a need for further research in this area. sigmaaldrich.com

Several factors can influence the rate and extent of its degradation in the environment.

| Factor | Influence on Degradation | Mechanism |

| pH | The pH of the medium can affect the surface charge of photocatalysts and the speciation of the compound, thereby influencing the rate of photocatalytic degradation. semanticscholar.org | Optimal degradation of similar compounds is often observed near neutral pH. semanticscholar.org |

| UV Irradiation | UV light can induce the photo-degradation of chlorinated benzaldehydes. researchgate.net | Leads to homolytic cleavage of the C-Cl bond, initiating the degradation cascade. researchgate.net |

| Initial Concentration | The starting concentration of the compound can affect the kinetics of its degradation. researchgate.net | For photoinduced degradation, the rate constant can be dependent on the initial substrate concentration. researchgate.net |

| Presence of Microorganisms | The availability of adapted microbial consortia is crucial for bioremediation. | Specific bacterial strains can utilize the compound as a carbon source, leading to its mineralization. researchgate.net |

| Photocatalysts | Materials like ZnO or TiO₂ can significantly accelerate degradation in the presence of UV light. semanticscholar.org | They generate highly reactive oxygen species that attack and break down the organic molecule. semanticscholar.org |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 2-Chloro-4-hydroxybenzaldehyde provides information on the chemical environment of the hydrogen atoms. In a deuterochloroform (CDCl₃) solvent, the aldehydic proton (CHO) exhibits a singlet at approximately 10.33 ppm. chemicalbook.com The aromatic protons show a more complex pattern due to their coupling interactions. A doublet observed at 7.90 ppm with a coupling constant (J) of 8.8 Hz is assigned to the proton at position 6. The protons at positions 3 and 5 appear as a multiplet in the range of 6.84-6.95 ppm. chemicalbook.com The hydroxyl proton (OH) signal is also observed in the spectrum.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 10.33 | s | - |

| H-6 | 7.90 | d | 8.8 |

| H-3, H-5 | 6.84-6.95 | m | - |

¹H NMR data for this compound in CDCl₃. chemicalbook.com

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is typically observed in the downfield region of the spectrum. The aromatic carbons appear in the intermediate region, with their specific chemical shifts influenced by the attached substituents (chloro and hydroxyl groups). For instance, in a related compound, 2-chloro-5-hydroxybenzaldehyde, the carbonyl carbon appears at 195.43 ppm, and the aromatic carbons are observed between 119.44 and 160.07 ppm. chemicalbook.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes

The IR spectrum of this compound shows several characteristic absorption bands that confirm the presence of its key functional groups. A study on the related isomer, 3-chloro-4-hydroxybenzaldehyde (B1581250), highlights strong absorptions near 3160-3180 cm⁻¹, which are attributed to O-H···O hydrogen bonding. nih.govresearchgate.net A strong Raman mode has also been observed in the range of 110-85 cm⁻¹ for this class of molecules. nih.govresearchgate.netconsensus.app

Analysis of Functional Group Stretches (C=O, O-H)

The most prominent features in the IR spectrum of this compound are the stretching vibrations of the carbonyl (C=O) and hydroxyl (O-H) groups. The C=O stretching frequency for aromatic aldehydes is typically found in the region of 1700-1680 cm⁻¹. The O-H stretching vibration of the phenolic hydroxyl group gives rise to a broad absorption band in the region of 3400-3200 cm⁻¹, with the broadening being a result of intermolecular hydrogen bonding. In a similar molecule, 3-chloro-4-hydroxybenzaldehyde, the O-H stretch is observed around 3200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight of 156.57 g/mol . nist.govnih.gov The presence of a chlorine atom would be indicated by an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak. Fragmentation of the molecular ion would likely involve the loss of the formyl group (CHO) and other characteristic fragments.

Molecular Ion Validation and Fragmentation Patterns

Mass spectrometry of this compound validates its molecular weight and provides insight into its structural stability through fragmentation analysis. The compound has a molecular formula of C₇H₅ClO₂ and a molecular weight of approximately 156.56 g/mol . nih.govnist.gov In electron ionization mass spectrometry, the molecular ion peak [M]⁺ is observed at an m/z (mass-to-charge ratio) of 156. nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), an isotopic peak [M+2]⁺ at m/z 158 is also present, with an intensity of about one-third of the molecular ion peak. niscpr.res.in

The fragmentation of the molecular ion is characteristic of aromatic aldehydes and phenols. Common fragmentation pathways include the loss of a hydrogen atom to form the [M-H]⁺ ion at m/z 155, which is often a very stable ion. nih.gov Another significant fragmentation is the loss of a carbon monoxide molecule (CO) from the aldehyde group, a typical behavior for benzaldehydes. researchgate.net This results in a fragment ion at m/z 128. The loss of the chlorine atom can also occur, leading to a fragment at m/z 121. nih.gov

Table 1: Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Corresponding Fragment | Description |

|---|---|---|

| 156 | [C₇H₅ClO₂]⁺ | Molecular Ion ([M]⁺) |

| 158 | [C₇H₅³⁷ClO₂]⁺ | Isotopic Molecular Ion ([M+2]⁺) |

| 155 | [C₇H₄ClO₂]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| 128 | [C₆H₅ClO]⁺ | Loss of carbon monoxide ([M-CO]⁺) |

X-ray Diffraction (XRD) Studies

X-ray diffraction is a definitive technique for determining the three-dimensional structure of crystalline solids at the atomic level. mdpi.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry

Based on studies of structurally similar compounds, such as other halogenated salicylaldehyde (B1680747) derivatives, the molecule is expected to be largely planar. iucr.org An important feature often observed in ortho-hydroxybenzaldehydes is a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the aldehyde group, which contributes to the planarity of the molecule. iucr.org In this compound, the para-position of the hydroxyl group relative to the aldehyde prevents this specific intramolecular interaction, influencing its crystal packing and intermolecular bonding patterns.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. In the crystal lattice of this compound, several key interactions are anticipated to play a dominant role.

The most significant of these is hydrogen bonding, originating from the phenolic hydroxyl group (-OH), which can act as a hydrogen bond donor. The carbonyl oxygen (C=O) and the hydroxyl oxygen are effective hydrogen bond acceptors. mdpi.com This would lead to the formation of robust intermolecular O-H···O hydrogen bonds, linking molecules into chains or more complex networks.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Description |

|---|---|---|---|

| Hydrogen Bonding | Phenolic -OH | Carbonyl C=O / Phenolic -OH | Strong, directional interaction forming primary structural motifs. |

| Hydrogen Bonding | Aromatic C-H | Carbonyl C=O / Chlorine -Cl | Weaker interactions contributing to the 3D network. iucr.org |

| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | Interaction between aromatic rings of adjacent molecules. iucr.orgiucr.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard method for studying the properties of substituted benzaldehydes, offering a balance between computational cost and accuracy.

Optimization of Molecular Geometry and Electronic Properties

Theoretical calculations are crucial for determining the most stable three-dimensional structure of a molecule. Using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, researchers can perform geometry optimization starting from an initial structure, like one determined by X-ray crystallography. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

For a Schiff base derivative of 2-Chloro-4-hydroxybenzaldehyde, specifically (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol, DFT calculations have shown excellent agreement between the optimized geometry and experimental X-ray diffraction data. nih.gov The molecule is found to be nearly planar, a feature stabilized by the extensive π-conjugation across the structure. nih.gov This planarity is a key feature influencing its electronic properties.

Table 1: Selected Optimized Geometrical Parameters for a Derivative of this compound (Data from (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol, calculated at the B3LYP/6-311G(d,p) level) nih.gov

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=N | 1.285 |

| N-N | 1.378 |

| C-Cl | 1.741 |

| C-O (phenol) | 1.354 |

| C-C-N (angle) | 121.5 |

| C-N-N (angle) | 117.3 |

| Dihedral Angle (between rings) | 3.70 |

Calculation of Vibrational Wavenumbers and Spectroscopic Data

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison allows for a detailed and reliable assignment of the observed vibrational bands to specific motions of the atoms, such as stretching, bending, or torsional modes.

Studies on isomers like 3-chloro-4-hydroxybenzaldehyde (B1581250) and 2-chloro-3-hydroxybenzaldehyde (B1361139) using the B3LYP/6-31G* level of theory have demonstrated good agreement between the computed and experimentally observed vibrational frequencies. nih.gov For instance, in 3-chloro-4-hydroxybenzaldehyde, the characteristic aldehydic C=O stretching vibration is observed experimentally at 1670 cm⁻¹ and predicted theoretically at 1727 cm⁻¹. nih.gov The difference is attributed to intermolecular hydrogen bonding in the solid state, which weakens the C=O bond and lowers its stretching frequency. Similarly, the aldehydic C-H stretch, observed at 2751 cm⁻¹, is predicted at 2798 cm⁻¹. nih.gov Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual bond stretches and angle bends to each normal mode of vibration, providing a complete assignment of the spectra. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Isomer 3-Chloro-4-hydroxybenzaldehyde (Calculated at the B3LYP/6-31G level)* nih.gov

| Vibrational Mode | Experimental Frequency (IR) | Calculated Frequency |

| O-H Stretch | ~3180 (broad) | - |

| Aldehydic C-H Stretch | 2751 | 2798 |

| C=O Stretch | 1670 | 1727 |

| Ring C=C Stretches | 1584, 1444 | 1605, 1459 |

| O-H In-plane Bend | 1290 | 1243 |

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and electronic transitions. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For the Schiff base derivative (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol, DFT studies at the B3LYP/6-311G(d,p) level determined the HOMO and LUMO energy levels to be -0.24019 a.u. and -0.10958 a.u., respectively. nih.gov This results in a HOMO-LUMO energy gap of 0.13061 a.u. (approximately 3.55 eV). nih.gov The analysis of the orbital distributions revealed that the HOMO is localized over the entire molecule, including the phenol (B47542) ring and the dinitrobenzene ring, while the LUMO is primarily composed of π-density. nih.gov This distribution is crucial for understanding charge transfer interactions within the molecule. In related cocrystals of 2,4-dihydroxybenzaldehyde, a calculated energy gap of 2.434 eV was indicative of charge transfer interactions responsible for nonlinear optical properties. mdpi.com

Table 3: Frontier Molecular Orbital Energies for a Derivative of this compound (Data from (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol) nih.gov

| Orbital | Energy (a.u.) | Energy (eV) |

| HOMO | -0.24019 | -6.536 |

| LUMO | -0.10958 | -2.982 |

| Energy Gap (ΔE) | 0.13061 | 3.554 |

Molecular Modeling and Dynamics Simulations

Beyond static DFT calculations, molecular modeling techniques explore the dynamic behavior and conformational landscape of molecules, which are essential for understanding their function, especially in biological systems.

Conformational Analysis and Intramolecular Hydrogen Bonding

This compound can exist in different spatial arrangements, or conformations, due to the rotation around single bonds, primarily the C-C bond connecting the aldehyde group and the C-O bond of the hydroxyl group. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A key feature influencing the conformational preference of this molecule is the potential for intramolecular hydrogen bonding. An intramolecular hydrogen bond can form between the hydrogen atom of the para-hydroxyl group and the oxygen atom of the ortho-aldehyde group, or potentially involving the ortho-chloro substituent. However, the most significant interaction is expected between the phenolic hydrogen and the carbonyl oxygen, which is a well-documented stabilizing interaction in ortho-hydroxyaryl compounds. nih.gov This interaction locks the molecule into a planar conformation and influences its chemical and physical properties. Studies on the related isomer, 2-chloro-3-hydroxybenzaldehyde, have identified four distinct conformers based on the relative orientations of the chloro, hydroxyl, and aldehyde groups. nih.gov For this compound, the primary conformers would differ by the orientation of the hydroxyl group's hydrogen atom relative to the benzene (B151609) ring. The presence of a strong intramolecular hydrogen bond is often confirmed by a downshift in the C=O stretching frequency and an up-shift in the O-H in-plane bending frequency in vibrational spectra. nih.gov

Molecular Docking Studies in Biological Contexts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or DNA). This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action.

While direct molecular docking studies on this compound are not widely reported, research on its derivatives and structurally related compounds illustrates the utility of this approach. For example, Schiff bases derived from substituted hydroxybenzaldehydes have been docked into the active sites of various enzymes to predict their binding affinity and interaction patterns. sciforum.net In one study, dipeptide derivatives synthesized from 4-hydroxybenzaldehyde (B117250) were docked into the active sites of E. coli enoyl reductase and Candida albicans cytochrome P450 14α-sterol demethylase (Cyp51). nih.gov The results showed favorable binding energies and identified key hydrogen bonds and hydrophobic interactions between the ligands and amino acid residues in the enzyme's active site, corroborating experimental antimicrobial activity. nih.gov Such studies suggest that this compound could be investigated as a scaffold for designing inhibitors of various biological targets, with the chloro and hydroxyl groups serving as key points for interaction within a protein's binding pocket.

of this compound

Computational chemistry provides profound insights into the electronic structure and reactivity of molecules. Through theoretical investigations, various quantum chemical descriptors for this compound can be determined, offering a detailed understanding of its molecular properties.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.

While specific FMO data for this compound is not extensively published, studies on its derivatives provide valuable insights. For instance, a detailed DFT study on (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol, a closely related derivative, was conducted using the 6-311G(d,p) basis set. iucr.org The analysis revealed that the HOMO and LUMO are primarily localized in the plane extending from the phenol ring to the dinitrobenzene ring. iucr.org The HOMO exhibits both σ and π character, while the LUMO is mainly composed of π-density. iucr.org

The calculated frontier molecular orbital energies for this derivative were found to be EHOMO = -0.24019 a.u. and ELUMO = -0.10958 a.u. iucr.org This results in a HOMO–LUMO energy gap of 0.13061 a.u. (approximately 3.55 eV), which suggests moderate electronic excitation energy. iucr.org A high HOMO-LUMO energy gap is generally associated with low chemical reactivity and high kinetic stability. mdpi.com

Table 1: Frontier Molecular Orbital Properties of a this compound Derivative

| Property | Value (a.u.) | Description |

|---|---|---|

| EHOMO | -0.24019 | Energy of the Highest Occupied Molecular Orbital. iucr.org |

| ELUMO | -0.10958 | Energy of the Lowest Unoccupied Molecular Orbital. iucr.org |

| Energy Gap (ΔE) | 0.13061 | Indicates molecular stability and reactivity. iucr.org |

Hirshfeld Surface Analysis and Noncovalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps various properties onto the surface, including d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate close contacts with strong interactions like hydrogen bonds, while blue regions represent weaker or longer-range contacts. scienceopen.com

Studies on derivatives of this compound, such as its thiosemicarbazone derivatives, utilize Hirshfeld analysis to explain intermolecular interactions. researchgate.net In these derivatives, interactions like C—H⋯S and N—H⋯S are identified, leading to the formation of supramolecular structures through specific ring motifs. researchgate.net The analysis of shape index and curvedness further helps in understanding unique weak interactions, including π–π stacking contacts. researchgate.net

In the broader family of substituted benzaldehydes, Hirshfeld analysis reveals that weak C–H⋯O hydrogen bonds, C–H⋯π, π–π stacking, and halogen⋯halogen interactions are crucial in building the supramolecular architecture. rsc.orgnih.gov The relative contributions of different intermolecular contacts to the total Hirshfeld surface can be quantified. For example, in various benzaldehyde (B42025) derivatives, H⋯H interactions can account for over 40% of the surface area, while O⋯H/H⋯O and C⋯H/H⋯C interactions also make significant contributions. rsc.org These analyses demonstrate how the position and nature of substituents influence the molecular packing in the solid state. rsc.org

Table 2: Common Intermolecular Interactions in Benzaldehyde Derivatives Quantified by Hirshfeld Surface Analysis

| Interaction Type | Typical Contribution to Hirshfeld Surface | Description |

|---|---|---|

| H···H | 42.1% - 44.5% | Represents contacts between hydrogen atoms. rsc.org |

| C···H/H···C | 15.2% - 38.3% | Involves interactions between carbon and hydrogen atoms. rsc.org |

| O···H/H···O | 14.4% - 24.6% | Typically corresponds to hydrogen bonding. rsc.org |

| Cl···H/H···Cl | ~11% | Interactions involving the chlorine substituent. scienceopen.com |

| C···C | ~4.5% | Corresponds to π-π stacking interactions. scienceopen.com |

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is used to visualize the charge distribution of a molecule and predict its reactive sites. The MEP map is color-coded, where red indicates regions of high electron density (negative electrostatic potential) that are susceptible to electrophilic attack, and blue signifies regions of low electron density (positive electrostatic potential) that are prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. researchgate.net

For this compound, the MEP surface would show distinct regions of positive and negative potential. Based on analyses of similar molecules like 4-hydroxybenzaldehyde, the oxygen atoms of the carbonyl (C=O) and hydroxyl (-OH) groups are expected to be the most electron-rich sites, represented by a deep red color. researchgate.net These sites are the primary centers for electrophilic interactions.

Conversely, the hydrogen atom of the hydroxyl group is an electron-poor region, depicted in blue, making it a likely site for nucleophilic attack and hydrogen bond donation. scienceopen.comresearchgate.net The electron-withdrawing nature of the chlorine atom at the C2 position would also influence the electron distribution on the aromatic ring, creating a more complex potential map compared to unsubstituted benzaldehyde. This polarization enhances the electrophilic character of certain ring positions.

Table 3: Predicted Electrostatic Potential Characteristics of this compound

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen | Negative | Red | Site for electrophilic attack. researchgate.net |

| Hydroxyl Oxygen | Negative | Red | Site for electrophilic attack. researchgate.net |

| Hydroxyl Hydrogen | Positive | Blue | Site for nucleophilic attack; H-bond donor. scienceopen.comresearchgate.net |

| Aromatic Ring | Variable | Green/Yellow | Influenced by both electron-donating -OH and electron-withdrawing -Cl and -CHO groups. |

Applications in Materials Science and Industrial Chemistry

Precursor for Functional Materials

2-Chloro-4-hydroxybenzaldehyde is a key intermediate in the synthesis of sophisticated functional materials, particularly those with applications in optics and electronics. chemicalbook.comfishersci.fithermofisher.comfishersci.sethermofisher.com Its derivatives are integral to the creation of materials with specific, high-performance properties.

Synthesis of Nonlinear Optical Materials

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, enabling technologies like optical switching and frequency conversion. Organic NLO materials, in particular, have garnered significant interest due to their large optical nonlinearities and tunable molecular structures.

Research has demonstrated the utility of benzaldehyde (B42025) derivatives in creating NLO materials. For instance, a novel benzoin (B196080) derivative, 2-chloro-4'-methoxy benzoin (2C4MB) , was synthesized through a benzoin condensation reaction. harbinengineeringjournal.com The investigation of its NLO properties using the Z-scan technique revealed that the molecule exhibits reverse saturable absorption (RSA), a key characteristic for optical limiting applications. harbinengineeringjournal.com

Schiff base compounds derived from substituted benzaldehydes are another important class of NLO materials. metall-mater-eng.commetall-mater-eng.com For example, a novel Schiff base, (E)-4-Chloro-2-((phenylimino)methyl)phenol (4C2PMP) , was synthesized and its third-order NLO properties were extensively studied. metall-mater-eng.commetall-mater-eng.com The Z-scan analysis provided critical parameters that highlight its potential for NLO applications. metall-mater-eng.com Similarly, metal complexes of hydrazone ligands derived from 5-chloro-2-hydroxybenzylidene have been synthesized and their NLO properties investigated, indicating their promise in this field. acs.org The cocrystallization of acridine (B1665455) with 2,4-dihydroxybenzaldehyde has also been shown to yield materials with significant second-harmonic generation (SHG) activity, a desirable NLO property. mdpi.com

Table 1: Nonlinear Optical Properties of this compound Derivatives

| Compound | Synthesis Method | NLO Property Investigated | Key Finding | Reference |

|---|---|---|---|---|

| 2-chloro-4'-methoxy benzoin (2C4MB) | Benzoin condensation | Non-linear optical absorption (NOA) | Demonstrated reverse saturable absorption (RSA). | harbinengineeringjournal.com |

| (E)-4-Chloro-2-((phenylimino)methyl)phenol (4C2PMP) | Schiff base condensation | Third-order nonlinear optical properties | Nonlinear refractive index (n₂): 3.84x10⁻⁸ cm²/W Nonlinear absorption coefficient (β): 2.11x10⁻⁴ cm/W Third-order susceptibility (χ³): 4.07x10⁻⁶ esu | metall-mater-eng.com |

| Cu(II), Ni(II), and Co(II) complexes of 4-(2-(5-chloro-2-hydroxybenzylidene)hydrazinyl)benzonitrile | Complexation of hydrazone ligand | Spectroscopic and nonlinear optical properties | Complexes showed potential for NLO applications. | acs.org |

| Acridine–2,4-dihydroxybenzaldehyde cocrystal | Cocrystallization | Second-harmonic generation (SHG) | The cocrystal is a promising candidate for NLO applications with a calculated first hyperpolarizability (β) of 5.63 × 10⁻³⁰ esu. | mdpi.com |

Development of Organic Schiff Base Compounds for Optoelectronic Applications

Schiff bases, characterized by the azomethine (-CH=N-) group, are versatile compounds with significant applications in optoelectronics. dergipark.org.tr The synthesis of Schiff bases from this compound and its isomers offers a pathway to new materials for devices like organic light-emitting diodes (OLEDs) and optical sensors.

The reaction of 4-hydroxybenzaldehyde (B117250) with various anilines has been explored to create Schiff base thin films for optoelectronic applications. researchgate.net These materials are valued for their tunable molecular structures and resulting electronic and optical properties. researchgate.net The synthesis of laterally chloro-substituted Schiff base esters has also been reported, with studies focusing on their liquid crystalline and optical properties, which are crucial for their use in optoelectronic devices. mdpi.com These compounds often exhibit photochromism, allowing for the modulation of their optical characteristics, which is a key feature for applications in optical storage and switching. mdpi.com The development of unsymmetrical Schiff bases has also been investigated for their potential as photoactive materials. dergipark.org.tr

Table 2: Optoelectronic Properties of Schiff Base Compounds

| Schiff Base Type | Precursors | Key Properties Investigated | Potential Application | Reference |

|---|---|---|---|---|

| Substituted anilines Schiff bases | 4-hydroxybenzaldehyde and substituted anilines | Molecular structure, electronic and optical properties of thin films. | Optoelectronic applications. | researchgate.net |

| Laterally chloro-substituted Schiff base esters | 4-hydroxybenzaldehyde and 2-chloroaniline (B154045) | Mesomorphic, optical, and photophysical properties. | Optoelectronic devices, optical storage. | mdpi.com |

| N-Thioamide thiosemicarbazone derivatives | 2-chloro-4-hydroxy-benzaldehyde and thiosemicarbazide (B42300) derivatives | Coordination chemistry with metals (Rhenium). | Potential for functional materials. | researchgate.net |

Role in Dyes and Pigments

This compound serves as an important intermediate in the synthesis of various dyestuffs. chemicalbook.comfishersci.fi Its chemical structure allows for the creation of chromophoric systems, which are responsible for the color in dyes and pigments.

The compound is a precursor for Schiff base dyes. For instance, the reaction of 4-chloro-3-hydroxybenzaldehyde (B1367634) with 2,4-dinitrophenylhydrazine (B122626) produces an orange crystalline compound, demonstrating the formation of a colored substance. iucr.org These types of compounds are noted for their versatile coordinating abilities and potential use as pigments. iucr.org Furthermore, the general class of substituted benzaldehydes is widely used in the synthesis of various dyes, including azo dyes and coumarin-based fluorescent dyes, highlighting the foundational role of compounds like this compound in the coloration industry. scirp.orgresearchgate.net

Agrochemical Development

In the field of agricultural chemistry, this compound is recognized as a key raw material and intermediate for the development of agrochemicals. chemicalbook.comfishersci.fithermofisher.comfishersci.sethermofisher.comthermofisher.kr While specific, publicly detailed synthetic pathways to commercial agrochemicals starting from this exact compound are proprietary, its structural motifs are found in various active agrochemical molecules. Its role as a versatile intermediate allows for the synthesis of more complex molecules that may exhibit herbicidal or pesticidal activities. solubilityofthings.com The presence of both a chlorine atom and a hydroxyl group on the aromatic ring provides multiple reaction sites for building the complex structures required for modern crop protection agents.

Biological and Medicinal Chemistry Research

Antimicrobial and Antioxidant Activities

The evaluation of 2-chloro-4-hydroxybenzaldehyde and its derivatives has revealed significant potential in combating microbial growth and oxidative stress.

Derivatives of this compound have been a key focus in the development of new antimicrobial agents. Thiosemicarbazone derivatives, for instance, have been synthesized and evaluated for their therapeutic potential against various pathogens. researchgate.net The biological activities of these thiosemicarbazones are often related to the parent aldehyde from which they are derived. researchgate.net

Studies on Schiff bases derived from substituted benzaldehydes have shown that the presence and position of substituents on the phenyl ring significantly influence antimicrobial efficacy. For example, in a series of novel thiosemicarbazones, the inclusion of a p-chloro group was found to enhance the antimicrobial profile of the compounds. tandfonline.com Similarly, sulfonamides incorporating a 5-chloro-2-hydroxybenzaldehyde scaffold were synthesized and tested against a range of microbes. nih.gov One such derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, demonstrated notable activity against M. kansasii with MIC values between 1-4 μmol/L. nih.gov Another compound from a related series, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was the most active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with MICs ranging from 15.62 to 31.25 μmol/L. nih.gov

The antimicrobial activity of synthesized compounds is typically evaluated in vitro using methods like the disc diffusion technique against various human pathogens. tandfonline.com For instance, the screening of new 3-[phenyldiazenyl] benzaldehyde (B42025) N-phenylthiosemicarbazones at concentrations of 800 and 1000 μg/mL showed moderate activity against several bacterial and fungal strains. tandfonline.com

Table 1: In vitro Antimicrobial Activity of this compound Derivatives

| Derivative Type | Tested Organism | Activity/Observation | Reference |

|---|---|---|---|

| Sulfonamide derivative (4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide) | M. kansasii | MIC: 1-4 μmol/L | nih.gov |

| Sulfonamide derivative (5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide) | Staphylococcus aureus (MRSA & MSSA) | MIC: 15.62-31.25 μmol/L | nih.gov |

| Thiosemicarbazones with a p-chloro group | General Bacteria and Fungi | Enhanced antimicrobial profile | tandfonline.com |

The antioxidant capacity of phenolic compounds is closely linked to their chemical structure. researchgate.net Derivatives of hydroxybenzaldehydes are often evaluated for their free radical scavenging abilities using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) methods. ias.ac.innih.gov

The presence of a hydroxyl group in the para position on the benzaldehyde ring has been shown to enhance the radical scavenging activity of resulting compounds. researchgate.net For example, curcumin (B1669340) analogues synthesized from 3-chloro-4-hydroxybenzaldehyde (B1581250) demonstrated antioxidant activity in both DPPH radical scavenging and β-carotene bleaching assays. jocpr.com In one study, a series of pyrazine-based Schiff bases were synthesized, and their antioxidant potentials were evaluated. nih.gov A derivative of 2-chloro-3-hydrazinopyrazine showed significant scavenging activity against DPPH and ABTS radicals. nih.gov

The antioxidant activity is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. In a study of Schiff base ligands, a derivative featuring a chloro group exhibited an IC50 value of 5.38 μM in the DPPH assay, with the activity attributed in part to the resonance effect of the chlorine atom. nih.gov Another study on benzofuran (B130515) derivatives noted that the presence of electron-withdrawing groups like chlorine tended to suppress antioxidant activity compared to derivatives with electron-donating groups. ekb.eg

Table 2: Antioxidant Activity of Representative Chloro-hydroxybenzaldehyde Derivatives

| Derivative/Compound Type | Assay | IC50 Value / Result | Reference |

|---|---|---|---|

| Schiff base with a chloro group | DPPH | IC50 = 5.38 μM | nih.gov |

| Curcumin analogue from 3-chloro-4-hydroxybenzaldehyde | DPPH & β-carotene bleaching | Demonstrated antioxidant activity | jocpr.com |

| 2-chloro-3-hydrazinopyrazine derivative | DPPH & ABTS | Showed significant scavenging activity | nih.gov |

| Benzofuran derivatives with chloro substituents | DPPH | Suppressed antioxidant activity | ekb.eg |

Enzyme Inhibition Studies